2-(1,3-Diphenylimidazolidin-2-yl)phenol
Description
2-(1,3-Diphenylimidazolidin-2-yl)phenol is a heterocyclic organic compound featuring an imidazolidine core substituted with two phenyl groups at the 1- and 3-positions and a phenol moiety at the 2-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(1,3-diphenylimidazolidin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-20-14-8-7-13-19(20)21-22(17-9-3-1-4-10-17)15-16-23(21)18-11-5-2-6-12-18/h1-14,21,24H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQGDGICLXRVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=CC=C3O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Diphenylimidazolidin-2-yl)phenol typically involves the reaction of 1,1’,3,3’-tetraphenyl-2,2’-biimidazolidinylidene with phenols. One common method includes the following steps :
Reactants: 1,1’,3,3’-tetraphenyl-2,2’-biimidazolidinylidene and 3-acetamidophenol.
Solvent: Chlorobenzene.
Reaction Conditions: The mixture is stirred at 100°C for 6 hours under a nitrogen atmosphere.
Isolation: The product is precipitated by adding 2-propanol to the hot mixture, followed by filtration and washing with 2-propanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Diphenylimidazolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced imidazolidine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(1,3-Diphenylimidazolidin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its imidazole core, which is a common motif in many pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,3-Diphenylimidazolidin-2-yl)phenol is not fully understood. it is believed to interact with various molecular targets through its phenol and imidazolidine groups. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
*Calculated based on structural similarity to cited analogs.
Key Observations :
- Hydrogen Bonding: The phenol group in the parent compound enables strong intermolecular hydrogen bonds, enhancing crystallinity and aqueous solubility compared to methoxy or ethoxy analogs .
- Lipophilicity : Ether substituents (e.g., -OCH2CH3) increase logP values, favoring membrane permeability in drug design contexts .
Physicochemical Properties
Solubility and Melting Points
- This compound: Higher solubility in polar solvents (e.g., DMSO, ethanol) due to phenolic -OH; melting point likely >200°C (predicted from imidazolidine rigidity) .
- Methoxy Analog : Reduced polarity from -OCH3 lowers aqueous solubility but improves organic phase partitioning .
- Chloro Analog : Increased density and melting point due to halogenated aromatic system; solubility trends similar to parent compound .
Spectral Characteristics
- IR Spectroscopy: Phenolic -OH shows a broad peak ~3200–3600 cm⁻¹, absent in methoxy/ethoxy analogs. C-Cl stretching in the chloro derivative appears ~550–600 cm⁻¹ .
- NMR: Aromatic protons in the phenol ring exhibit downfield shifts (~6.5–7.5 ppm) due to electron-withdrawing effects, whereas methoxy groups cause upfield shifts in adjacent protons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
